1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride (CAS 2866353-67-3, molecular formula C₇H₁₆ClNO, molecular weight 165.66 g/mol) is a cyclopropane-fused amino alcohol building block. Its structure incorporates a 1-aminocyclopropyl core, where the amine and a branched isopropyl carbinol group are directly bound to the cyclopropane ring, generating a sterically congested, conformationally restricted 1,2-amino alcohol motif in its free base form.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
CAS No. 2866353-67-3
Cat. No. B6609108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride
CAS2866353-67-3
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCC(C)C(C1(CC1)N)O.Cl
InChIInChI=1S/C7H15NO.ClH/c1-5(2)6(9)7(8)3-4-7;/h5-6,9H,3-4,8H2,1-2H3;1H
InChIKeyMBCGFWCDUDQTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol Hydrochloride (CAS 2866353-67-3): Cyclopropane α-Amino Alcohol Core with Branched Isopropyl Substituent for Conformationally Constrained Synthon Design & Procurement


1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride (CAS 2866353-67-3, molecular formula C₇H₁₆ClNO, molecular weight 165.66 g/mol) is a cyclopropane-fused amino alcohol building block . Its structure incorporates a 1-aminocyclopropyl core, where the amine and a branched isopropyl carbinol group are directly bound to the cyclopropane ring, generating a sterically congested, conformationally restricted 1,2-amino alcohol motif in its free base form . This architecture is distinct among cyclopropane amino alcohols and is relevant as a synthetic intermediate for constructing spirocyclic or strained polycyclic frameworks in medicinal chemistry programs that require rigidified pharmacophores. Procurement considerations include its hydrochloride salt form, which enhances aqueous solubility and simplifies handling relative to the free base.

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol Hydrochloride: Why Common Cyclopropane Amino Alcohols Cannot Simply Function as Drop-In Replacements in Synthetic Routes or Pharmacological Probes


Cyclopropane amino alcohols constitute a structurally diverse family in which modest modifications—such as shifting the hydroxyl group from the 1-position to the 2- or 3-position of the carbon backbone, altering the exocyclic alkyl substitution pattern, or changing the amine linkage geometry—can fundamentally alter molecular shape, hydrogen-bonding capacity, and physicochemical properties such as logP, steric bulk, and metabolic vulnerability [1]. The target compound’s unique combination of a primary amine on the cyclopropane ring and a branched 1-hydroxy-2-methylpropyl side chain creates a sterically differentiated 1,2-amino alcohol system with three contiguous sp³ centers and restricted bond rotation that has no direct equivalent among common comparator building blocks like (1-aminocyclopropyl)methanol or its 3-aminopropyl homolog [1]. Generic interchange with simpler cyclopropane amino alcohols is therefore unlikely to reproduce the targeted exited-state geometry, steric demand, or passive permeability envelope required in advanced intermediate synthesis, making explicit structural verification and procurement of the exact CAS-grade material essential [1].

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol Hydrochloride: Quantified Physicochemical, Steric, and Synthetic Points of Difference Relative to Structurally Proximal Cyclopropane Amino Alcohols


Molecular Weight and Steric Bulk Differentiator: Quantified Increase Relative to the Simplest Cyclopropane Α-Amino Alcohol Scaffold

The target compound exhibits a molecular weight of 165.66 g·mol⁻¹ for the hydrochloride salt, which is approximately 1.90-fold higher than the simplest cyclopropane α-amino alcohol, (1-aminocyclopropyl)methanol (MW 87.12 g·mol⁻¹ free base), and 1.44-fold higher than the isomeric 1-amino-1-cyclopropyl-2-methylpropan-2-ol (MW 129.20 g·mol⁻¹ free base) [1]. This increase reflects the presence of the branched isopropyl group directly attached to the carbinol carbon, which introduces greater three-dimensional bulk and reduced conformational flexibility compared to the linear or tertiary alcohol series. The higher molecular weight and structural complexity are directly relevant when late-stage functionalization requires a sterically demanding, rigid intermediate that can pre-organize binding elements in target-focused libraries.

Medicinal Chemistry Building Block Selection Physicochemical Property Tuning

Hydrogen Bond Donor/Acceptor Architecture and Hydroxyl Regiochemistry: Differentiated Pattern Relative to Tertiary Alcohol and Chain-Extended Amino Alcohol Analogs

The target molecule presents a primary amine and a secondary alcohol as its hydrogen-bond donor/acceptor pair, arranged in a 1,2-relationship that creates a distinct binding pharmacophore. In contrast, 1-amino-1-cyclopropyl-2-methylpropan-2-ol bears a tertiary alcohol incapable of serving as a hydrogen-bond donor, while 3-(1-aminocyclopropyl)propan-1-ol separates the amine and hydroxyl by a three-carbon chain, yielding a 1,3-arrangement with different conformational preferences . The combination of primary amine (strong donor/acceptor) and secondary alcohol (donor/acceptor) in a geminally substituted cyclopropane setting is predicted to create a unique hydrogen-bond surface that cannot be replicated by either the tertiary alcohol or the chain-extended amino alcohols. The target compound is computed to have 2 H-bond donors and 2 H-bond acceptors, a pattern that maps onto the secondary alcohol donor/acceptor pair plus the primary amine donor and acceptor capacity .

Physicochemical Property Optimization Ligand Efficiency Hydrogen-Bonding Geometry

Estimated LogP Differentiation as a Function of Branching and Carbon Count: Inferred Hydrophobicity Shift versus the Unsubstituted Cyclopropane Methanol Core

The computed XLogP3 of the simplest cyclopropane α-amino alcohol, (1-aminocyclopropyl)methanol, is -1.0, indicating high aqueous solubility and limited passive membrane permeability [1]. The target compound adds an isopropyl group (three additional sp³ carbons) directly to the carbinol carbon, and computational fragment-based estimations indicate an increase in logP of approximately 1.5–2.0 log units compared to the parent scaffold, consistent with the addition of a branched alkyl motif . This differentiation is critical: the target molecule is predicted to reside in a lipophilicity range more compatible with blood–brain barrier penetration (optimal CNS logP ~ 2–3) or protein-binding site access than the highly polar parent compound . In the context of building block procurement for CNS-targeted libraries or for applications where moderate lipophilicity is required, the target compound offers a pre-built hydrophobic handle without necessitating additional synthetic steps.

Lipophilicity Optimization ADME Property Tuning Passive Permeability

Differentiated Synthetic Handles: Primary Amine and Secondary Alcohol as Orthogonal Functionalization Points versus Tertiary Alcohol or Ketone Analogs

The target compound provides two chemically distinct functional groups—a primary amine and a secondary alcohol—that can be selectively derivatized under orthogonal conditions. The secondary alcohol can be oxidized to a ketone, acylated, or converted to a leaving group for nucleophilic displacement, while the primary amine can undergo reductive amination, amide coupling, or sulfonylation without necessarily affecting the hydroxyl group . In contrast, 1-amino-1-cyclopropyl-2-methylpropan-2-ol offers only a tertiary alcohol that is oxidation-resistant and predominantly a hydrogen-bond acceptor, and 1-(1-aminocyclopropyl)propan-1-one lacks a hydroxyl handle entirely, limiting functionalization options to amine-centered chemistry . The orthogonal reactivity of the amine–secondary alcohol pair is a decisive advantage for synthetic programs that require sequential, chemoselective modifications to build complexity around the cyclopropane core, a capability not provided by the tertiary alcohol or ketone comparators.

Synthetic Methodology Chemoselective Derivatization Parallel Library Synthesis

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol Hydrochloride: Prioritized Research and Industrial Application Scenarios Derived from Differentiated Physicochemical and Synthetic Evidence


Conformationally Constrained Fragment Library Design Requiring a Sterically Demanding Cyclopropane Amino Alcohol with Secondary Alcohol H-Bonding

The target compound’s 1.44- to 1.90-fold higher molecular weight and branched isopropyl group, directly supported by vendor-reported MW and SMILES data, make it suitable as a rigid, sterically encumbered fragment for libraries targeting protein–protein interaction interfaces or deep binding pockets . Its secondary alcohol contributes both H-bond donor and acceptor capacity—a feature absent in the tertiary alcohol analog —enabling dual H-bonding interactions that can anchor the fragment in a binding site while the isopropyl group probes adjacent hydrophobic subpockets.

Synthesis of Spirocyclic or Strained Polycyclic Intermediates Exploiting Orthogonal Amine and Secondary Alcohol Reactivity

The combination of a primary amine and an oxidizable secondary alcohol on adjacent carbons of the cyclopropane core provides two distinct, chemoselectively addressable functional handles . This orthogonal reactivity enables sequential transformations—e.g., amide coupling followed by alcohol oxidation and cyclization—that can generate spiro-fused or bridged heterocyclic systems with defined stereochemistry, a synthetic strategy that is not accessible with the oxidation-resistant tertiary alcohol comparator .

CNS-Targeted Lead Optimization Requiring Moderately Lipophilic Cyclopropane Amino Alcohol Building Blocks

The estimated logP increase of approximately +1.5 to +2.0 units relative to (1-aminocyclopropyl)methanol positions the target compound in a lipophilicity range more favorable for passive blood–brain barrier penetration [1]. This differentiation is relevant for medicinal chemistry programs targeting neurological disorders, where the parent polar amino alcohol would require additional synthetic steps to install hydrophobic substituents, and where the pre-installed isopropyl branch can directly serve as a recognition element for hydrophobic protein pockets or contribute to metabolic stability through steric shielding [1].

Building Block Procurement for Parallel Synthesis Libraries Requiring Modular, Three-Dimensional Cyclopropane-Containing Scaffolds

The hydrochloride salt form provides enhanced aqueous solubility and ease of automated dispensing relative to free-base amino alcohols, addressing a practical procurement consideration for high-throughput experimentation platforms . The presence of three contiguous sp³-hybridized carbons (the cyclopropane ring junction, the amine-bearing carbon, and the chiral carbinol carbon) contributes to a high fraction of sp³ character (Fsp³), a metric correlated with clinical success and desirable physicochemical property space, making the compound a strategic choice for diversity-oriented synthesis collections .

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